molecular formula C17H15F3N4O3 B2455089 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396866-19-5

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2455089
CAS No.: 1396866-19-5
M. Wt: 380.327
InChI Key: QEFYTCAQQVUCAK-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c1-10-8-13(17(18,19)20)23-14(22-10)6-7-21-15(25)9-24-11-4-2-3-5-12(11)27-16(24)26/h2-5,8H,6-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYTCAQQVUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine moiety : Substituted with a trifluoromethyl group.
  • Benzofuran core : Linked to an oxo-benzoxazole group.

This unique arrangement contributes to its distinct chemical and biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the benzofuran core provides structural stability.

Target Enzymes and Pathways

  • Ubiquitin-Specific Protease 7 (USP7) : The compound has shown significant interaction with USP7, impacting pathways related to cell proliferation and immune response .
  • Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, the compound can modulate biochemical pathways crucial for tumorigenesis and other cellular processes.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various human tumor cell lines. For instance:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • Efficacy : At concentrations around 5 µg/ml, the compound demonstrated significant cytotoxic effects, although it was less potent than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound:

  • In vitro Studies : Demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityNotes
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamideBenzofuran coreModerate anticancer activitySimilar mechanism targeting USP7
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamideFuran instead of benzofuranLower potency in tumor cell linesDifferent binding affinity due to structural changes
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran derivativesVariations in functional groupsVaries widely in activityFunctional group modifications affect biological outcomes

Case Studies and Research Findings

  • Study on Anticancer Activity : In a study published in 2022, the compound was evaluated against multiple cancer cell lines, showing IC50 values ranging from 5 to 15 µg/ml across different types . This indicates its potential as a lead candidate for further development in oncology.
  • Mechanistic Insights : Another research article highlighted the interaction of the compound with USP7, suggesting that it could modulate pathways involved in cancer progression and immune response .

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